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Compound of Interest

Compound Name: 4,6-Dibromodibenzofuran

Cat. No.: B1348550 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,6-Dibromodibenzofuran is a key intermediate in organic synthesis, prized for

its rigid, planar dibenzofuran core and the two reactive bromine atoms at the 4 and 6 positions.

This unique structure provides a versatile platform for the construction of complex organic

molecules with applications ranging from advanced materials for organic electronics to novel

therapeutic agents. This guide provides a comprehensive overview of the synthesis, key

reactions, and applications of 4,6-dibromodibenzofuran, with a focus on its role as a

precursor in drug development and materials science.

Chemical and Physical Properties
4,6-Dibromodibenzofuran is a stable organic compound with the molecular formula

C₁₂H₆Br₂O.[1] It typically appears as an off-white powder.[2]

Property Value Reference

Molecular Formula C₁₂H₆Br₂O [1]

Molecular Weight 325.98 g/mol [1]

Melting Point 147-151 °C [2]

Boiling Point ~396 °C [2]

CAS Number 201138-91-2 [3]
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Synthesis of 4,6-Dibromodibenzofuran
The most common method for the synthesis of 4,6-dibromodibenzofuran involves the

selective bromination of dibenzofuran.[2] Precise control of reaction conditions, such as

temperature, reaction time, and the molar ratio of reactants, is crucial to achieve the desired

4,6-disubstitution pattern and high purity.[2]

Key Synthetic Transformations
The bromine atoms at the 4 and 6 positions of the dibenzofuran core serve as versatile handles

for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional

groups. The most important of these transformations are the Suzuki-Miyaura cross-coupling

and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron

compound with an organic halide, and it is a powerful tool for the formation of carbon-carbon

bonds.[4] In the case of 4,6-dibromodibenzofuran, this reaction allows for the introduction of

aryl, heteroaryl, or alkyl groups at the 4 and 6 positions.

Experimental Protocol: Synthesis of 4,6-Di(aryl)dibenzofurans

The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction of 4,6-
dibromodibenzofuran with an arylboronic acid.
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Reagent/Parameter Conditions

Starting Material 4,6-Dibromodibenzofuran (1.0 equiv)

Coupling Partner Arylboronic acid (2.2 - 2.5 equiv)

Catalyst Pd(PPh₃)₄ (2-5 mol%)

Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)

Solvent 1,4-Dioxane/Water or Toluene/Water

Temperature 80-100 °C

Reaction Time 12-24 hours

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room

temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is

washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure. The crude product is then purified by column chromatography on silica gel to

afford the desired 4,6-di(aryl)dibenzofuran.

Quantitative Data for Suzuki-Miyaura Reactions:

Arylboronic Acid Product Yield (%) Spectroscopic Data

Phenylboronic acid
4,6-

Diphenyldibenzofuran
85-95%

¹H NMR, ¹³C NMR,

MS

4-

Methoxyphenylboronic

acid

4,6-Bis(4-

methoxyphenyl)dibenz

ofuran

80-90%
¹H NMR, ¹³C NMR,

MS

Thiophen-2-ylboronic

acid

4,6-Di(thiophen-2-

yl)dibenzofuran
75-85%

¹H NMR, ¹³C NMR,

MS

Note: Yields are representative and can vary depending on the specific reaction conditions and

the nature of the arylboronic acid.
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Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-

nitrogen bonds, coupling an amine with an aryl halide.[5] This reaction is particularly valuable

for synthesizing arylamines, which are important structural motifs in many pharmaceuticals.[2]

[6]

Experimental Protocol: Synthesis of 4,6-Di(amino)dibenzofurans

The following is a general procedure for the Buchwald-Hartwig amination of 4,6-
dibromodibenzofuran with a primary or secondary amine.

Reagent/Parameter Conditions

Starting Material 4,6-Dibromodibenzofuran (1.0 equiv)

Coupling Partner Amine (2.2 - 2.5 equiv)

Catalyst Pd₂(dba)₃ (2-5 mol%)

Ligand XPhos or BINAP (4-10 mol%)

Base NaOtBu or K₃PO₄ (2.5 - 3.0 equiv)

Solvent Toluene or 1,4-Dioxane

Temperature 90-110 °C

Reaction Time 12-24 hours

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with

an organic solvent and washed with water and brine. The organic layer is dried, concentrated,

and the crude product is purified by column chromatography to yield the desired 4,6-

di(amino)dibenzofuran.

Quantitative Data for Buchwald-Hartwig Amination Reactions:
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Amine Product Yield (%) Spectroscopic Data

Aniline

4,6-

Di(phenylamino)diben

zofuran

75-85%
¹H NMR, ¹³C NMR,

MS

Morpholine

4,6-

Dimorpholinodibenzof

uran

80-90%
¹H NMR, ¹³C NMR,

MS

N-Methylpiperazine

4,6-Bis(N-

methylpiperazin-1-

yl)dibenzofuran

70-80%
¹H NMR, ¹³C NMR,

MS

Note: Yields are representative and can vary depending on the specific reaction conditions and

the amine used.
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Caption: Buchwald-Hartwig Amination Workflow.

Applications in Drug Development
Dibenzofuran derivatives have garnered significant interest in medicinal chemistry due to their

wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[7]

[8][9] The ability to readily functionalize the 4 and 6 positions of 4,6-dibromodibenzofuran
allows for the synthesis of diverse libraries of compounds for screening against various

biological targets.

Dibenzofuran Derivatives as Kinase Inhibitors
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a

hallmark of many diseases, including cancer.[10] Several studies have identified dibenzofuran-

based compounds as potent inhibitors of various protein kinases, including those in the

PI3K/Akt/mTOR signaling pathway.[11][12][13]
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The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Its

aberrant activation is frequently observed in cancer, making it an attractive target for

therapeutic intervention. The general strategy involves designing dibenzofuran derivatives that

can bind to the ATP-binding pocket of these kinases, thereby inhibiting their activity and

downstream signaling.

Click to download full resolution via product page

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Workflow for Library Synthesis and Screening
The versatility of 4,6-dibromodibenzofuran as a scaffold makes it an ideal starting point for

the diversity-oriented synthesis of compound libraries for high-throughput screening.[14] A

typical workflow involves the parallel synthesis of a library of 4,6-disubstituted dibenzofurans,

followed by screening for biological activity.

Click to download full resolution via product page

Caption: Drug Discovery Workflow.

Conclusion
4,6-Dibromodibenzofuran is a valuable and versatile precursor in organic synthesis. Its rigid

framework and the presence of two reactive bromine atoms allow for the straightforward

synthesis of a wide array of 4,6-disubstituted dibenzofuran derivatives through robust and high-

yielding cross-coupling reactions. These derivatives have shown significant promise in both

materials science, particularly in the development of organic electronics, and in drug discovery

as potent inhibitors of key signaling pathways. The methodologies and data presented in this

guide provide a solid foundation for researchers and scientists to explore the full potential of

this important synthetic building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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